molecular formula C14H19NO2 B7515065 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone

1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone

Cat. No. B7515065
M. Wt: 233.31 g/mol
InChI Key: RHNOKBUYVXDRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone, also known as HPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. HPE belongs to the class of compounds known as ketones and is synthesized through a multistep process.

Mechanism of Action

The exact mechanism of action of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is not fully understood, but studies suggest that it may act on the opioid receptors in the brain. This may result in the activation of the reward pathway, which could explain its potential as an analgesic and anti-addiction agent.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone has a number of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and anti-addiction effects. It has also been shown to have antidepressant effects, although the exact mechanism of action is not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is its potential as an analgesic and anti-addiction agent, which could have significant clinical applications. However, there are also limitations to its use in lab experiments, including its potential for toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are a number of future directions for research on 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone, including further studies on its mechanism of action, potential clinical applications, and the development of more efficient synthesis methods. Other potential areas of research include its use as an anti-inflammatory agent and its potential in treating other neurological disorders such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. Its potential as an analgesic, anti-inflammatory agent, and anti-addiction agent make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone is synthesized through a multistep process that involves the reaction of 3-hydroxypiperidine with 2-methylphenylacetic acid. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is then purified through recrystallization. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone has been the subject of numerous scientific studies due to its potential applications in drug discovery and development. One of the main areas of research has been its potential as an analgesic, with studies indicating that 1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone may have a similar mechanism of action to opioids. Other areas of research include its potential as an anti-inflammatory agent, as well as its potential in treating addiction and depression.

properties

IUPAC Name

1-(3-hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)9-14(17)15-8-4-7-13(16)10-15/h2-3,5-6,13,16H,4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNOKBUYVXDRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxypiperidin-1-yl)-2-(2-methylphenyl)ethanone

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